molecular formula C14H18BrClN2O B2471286 5-bromo-2-chloro-N-cyclooctylpyridine-3-carboxamide CAS No. 1280829-63-1

5-bromo-2-chloro-N-cyclooctylpyridine-3-carboxamide

Cat. No.: B2471286
CAS No.: 1280829-63-1
M. Wt: 345.67
InChI Key: DUEIKOKXLQWUPT-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-cyclooctylpyridine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of bromine, chlorine, and a cyclooctyl group attached to a pyridine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-cyclooctylpyridine-3-carboxamide typically involves multiple steps, starting with the preparation of 5-bromo-2-chloropyridine. This intermediate can be synthesized through the halogenation of 2-chloropyridine using bromine under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N-cyclooctylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki coupling to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

5-Bromo-2-chloro-N-cyclooctylpyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-cyclooctylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloropyridine: A precursor in the synthesis of 5-bromo-2-chloro-N-cyclooctylpyridine-3-carboxamide.

    5-Bromo-2-fluoropyridine: Another halogenated pyridine derivative with similar reactivity.

    2-Chloro-5-(2,5-dimethoxyphenyl)pyridine: A compound used in similar coupling reactions.

Uniqueness

This compound is unique due to the presence of the cyclooctyl group, which imparts specific steric and electronic properties to the molecule. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

5-bromo-2-chloro-N-cyclooctylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrClN2O/c15-10-8-12(13(16)17-9-10)14(19)18-11-6-4-2-1-3-5-7-11/h8-9,11H,1-7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEIKOKXLQWUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=C(N=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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